Thromboxane

Description

Physiologically active compounds found in many organs of the body. They are formed in vivo from the prostaglandin endoperoxides and cause platelet aggregation, contraction of arteries, and other biological effects. Thromboxanes are important mediators of the actions of polyunsaturated fatty acids transformed by cyclooxygenase.

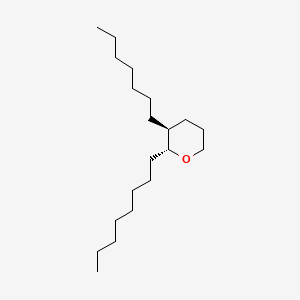

Structure

3D Structure

Properties

CAS No. |

66719-58-2 |

|---|---|

Molecular Formula |

C20H40O |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

(2R,3S)-3-heptyl-2-octyloxane |

InChI |

InChI=1S/C20H40O/c1-3-5-7-9-11-13-17-20-19(16-14-18-21-20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m0/s1 |

InChI Key |

RZWIIPASKMUIAC-VQTJNVASSA-N |

SMILES |

CCCCCCCCC1C(CCCO1)CCCCCCC |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](CCCO1)CCCCCCC |

Canonical SMILES |

CCCCCCCCC1C(CCCO1)CCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thromboxane A2 Synthesis Pathway from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thromboxane A2 (TXA2) synthesis pathway, a critical cascade in cellular signaling and a key target in drug development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to the this compound A2 Synthesis Pathway

This compound A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1] It plays a crucial role in a variety of physiological and pathological processes, including hemostasis, thrombosis, vasoconstriction, and inflammation.[1] The synthesis of TXA2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids. Understanding the intricacies of this pathway is paramount for the development of therapeutic agents targeting cardiovascular diseases, inflammatory disorders, and other conditions where TXA2 is implicated.

The synthesis of this compound A2 (TXA2) from arachidonic acid is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of intermediates to TXA2. This pathway is a key component of the broader eicosanoid signaling network.

The Enzymatic Cascade of this compound A2 Synthesis

The synthesis of TXA2 from arachidonic acid involves the sequential action of three key enzymes: Phospholipase A2, Cyclooxygenase (COX), and this compound A2 Synthase.

Step 1: Release of Arachidonic Acid by Phospholipase A2

The pathway is initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This reaction is catalyzed by Phospholipase A2 (PLA2) . The activity of PLA2 is a critical regulatory point in the entire cascade, as the availability of free arachidonic acid is the rate-limiting step for eicosanoid synthesis.

Step 2: Conversion of Arachidonic Acid to Prostaglandin H2 by Cyclooxygenase (COX)

Once released, free arachidonic acid is metabolized by the cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase (PTGS).[2] This enzyme exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2) , and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2) .[2] There are two major isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and responsible for the production of prostanoids involved in housekeeping functions.

-

COX-2: Inducible isoform, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.

Step 3: Isomerization of Prostaglandin H2 to this compound A2 by this compound A2 Synthase

The final step in the synthesis of TXA2 is the isomerization of PGH2, which is catalyzed by This compound A2 synthase (TXAS) .[3] This enzyme is predominantly found in platelets and macrophages. The product of this reaction, TXA2, is a highly unstable molecule with a short half-life in aqueous solutions, rapidly hydrolyzing to its inactive metabolite, this compound B2 (TXB2).[4]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the this compound A2 synthesis pathway are governed by the kinetic properties of the involved enzymes. The Michaelis constant (Kм) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.[5]

| Enzyme | Substrate | Kм | Vmax | Organism/Source |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 5.2 ± 0.6 µM | 1.8 ± 0.1 µmol/min/mg | Human Platelets |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 8.1 ± 1.2 µM | 15.2 ± 1.5 µmol/min/mg | Murine |

| This compound A2 Synthase | Prostaglandin H2 | 32 µM | 41 U/mg | Human (Wild-type) |

| This compound A2 Synthase (L357V variant) | Prostaglandin H2 | 52 µM | 18 U/mg | Human (Variant) |

Note: The kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors. The data presented here are representative values from published literature.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound A2 synthesis pathway.

Measurement of Cyclooxygenase (COX) Activity (Fluorometric Assay)

This protocol is adapted from commercially available kits and published methods for the fluorometric determination of COX activity.[8][9][10][11]

Principle: The assay measures the peroxidase component of COX activity. The reaction between the hydroperoxide product of the cyclooxygenase reaction (PGG2) and a fluorometric probe produces a highly fluorescent product, which can be quantified.

Materials:

-

Cell or tissue lysate

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA)

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor (e.g., Hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Cell Lysate: Wash cells (~2-6 x 10⁶) with PBS. Resuspend the cell pellet in 0.2-0.5 ml of lysis buffer containing a protease inhibitor cocktail. Vortex and incubate on ice for 5 minutes. Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.[8]

-

Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue (~50-100 mg) in 0.2-0.5 ml of lysis buffer with a protease inhibitor cocktail on ice. Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.[8]

-

-

Assay Preparation:

-

Prepare a Resorufin (B1680543) standard curve according to the kit manufacturer's instructions.

-

Dilute the COX Cofactor 200-fold in COX Assay Buffer immediately before use.

-

Prepare the Arachidonic Acid solution by mixing equal volumes of Arachidonic Acid and NaOH. Briefly vortex to mix.

-

-

Reaction Setup:

-

For each sample, prepare two parallel wells: one for total COX activity and one for activity in the presence of an inhibitor.

-

To the "total activity" well, add 2 µl of DMSO.

-

To the "inhibitor" well, add 2 µl of either the COX-1 or COX-2 specific inhibitor.

-

Prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Add 88 µl of the master mix to each well.

-

Add 2-20 µl of the sample to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to each well using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

-

Data Analysis:

-

Calculate the rate of reaction (ΔRFU/ΔT) from the linear portion of the kinetic curve.

-

Subtract the rate of the inhibitor-containing well from the total activity well to determine the activity of the specific COX isoform.

-

Use the Resorufin standard curve to convert the fluorescence units to pmol of product formed.

-

Express COX activity as units per mg of protein (1 Unit = 1 µmol of resorufin generated per minute).

Quantification of this compound A2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantitative measurement of TXB2, the stable metabolite of TXA2.[12][13][14][15][16][17]

Principle: This assay is based on the competitive binding between TXB2 in the sample and a fixed amount of biotinylated TXB2 for a limited number of binding sites on a microplate pre-coated with an anti-TXB2 antibody. The amount of bound biotinylated TXB2 is inversely proportional to the concentration of TXB2 in the sample.

Materials:

-

Serum, plasma, or cell culture supernatant samples

-

TXA2 ELISA kit containing:

-

Pre-coated 96-well strip plate

-

Standard (TXB2)

-

Standard Diluent

-

Detection Reagent A (Biotin-conjugated anti-TXB2 antibody)

-

Detection Reagent B (HRP-conjugated Avidin)

-

Wash Buffer

-

Substrate Solution (TMB)

-

Stop Solution

-

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent and Sample Preparation:

-

Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

-

Create a standard curve by performing serial dilutions of the TXB2 standard.

-

-

Assay Procedure:

-

Add 50 µL of standard or sample to the appropriate wells.

-

Immediately add 50 µL of prepared Detection Reagent A to each well. Shake gently and incubate for 1 hour at 37°C.[12]

-

Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.[12]

-

Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[12]

-

Aspirate and wash 5 times with 1x Wash Buffer.[12]

-

Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[12]

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]

-

-

Measurement:

-

Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all standards and samples.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Pathway and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language in Graphviz.

This compound A2 Synthesis Pathway

Caption: The enzymatic cascade of this compound A2 synthesis from membrane phospholipids.

Experimental Workflow for COX Activity Assay

Caption: Workflow for the fluorometric measurement of Cyclooxygenase (COX) activity.

Experimental Workflow for this compound A2 ELISA

Caption: Workflow for the quantification of this compound A2 (as TXB2) using ELISA.

References

- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. This compound A2 - Wikipedia [en.wikipedia.org]

- 5. Enzyme Kinetics [www2.chem.wisc.edu]

- 6. Functional analysis of human this compound synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of human this compound synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. 2.7. Measurement of cyclooxygenase activity [bio-protocol.org]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. assaygenie.com [assaygenie.com]

- 14. bioelsa.com [bioelsa.com]

- 15. healthcareguys.com [healthcareguys.com]

- 16. byabscience.com [byabscience.com]

- 17. TXA2(this compound A2) ELISA Kit - Elabscience® [elabscience.com]

The Genesis of a Potent Mediator: A Technical History of Thromboxane Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate signaling network of the human body, few molecules exert such potent and localized effects as thromboxane A2 (TXA2). A member of the eicosanoid family of lipids, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a pivotal role in hemostasis and thrombosis.[1][2] Its discovery and the subsequent elucidation of its biosynthetic pathway and mechanism of action represent a significant chapter in cardiovascular pharmacology and have paved the way for the development of key antithrombotic therapies. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing the key experiments, quantitative data, and signaling pathways that have shaped our understanding of this critical biomolecule.

The Dawn of Discovery: From Rabbit Aorta Contracting Substance to this compound

The story of this compound begins with an observation of a highly unstable substance that potently contracted the rabbit aorta. This "rabbit aorta contracting substance" (RCS) was observed to be released from guinea pig lungs during anaphylaxis and from platelets during aggregation.[3][4][5][6] Early investigations by Piper and Vane in 1969 laid the groundwork for identifying this ephemeral mediator.[4]

A seminal 1975 paper by Mats Hamberg, Jan Svensson, and Bengt Samuelsson marked a turning point in this research.[7][8] They demonstrated that the incubation of arachidonic acid with human platelets led to the formation of a novel, unstable intermediate with a half-life of approximately 32 seconds at 37°C, which they named This compound A2 .[7][9] This intermediate was shown to be the primary component of RCS and a potent inducer of irreversible platelet aggregation.[7][10][11] Their work also identified a more stable, inactive degradation product, This compound B2 (TXB2) .[7]

Key Experiment: The Trapping of this compound A2

A critical experiment in the initial characterization of TXA2 involved "trapping" the unstable intermediate with nucleophiles.

Experimental Protocol: Trapping of this compound A2

-

Platelet Preparation: Human platelets were washed and suspended in a suitable buffer.

-

Incubation: The platelet suspension was incubated with arachidonic acid or prostaglandin (B15479496) G2 (PGG2) for 30 seconds to allow for the formation of TXA2.

-

Trapping: The reaction was quenched by the addition of methanol, ethanol, or sodium azide.

-

Analysis: The resulting derivatives were analyzed to elucidate the structure of the intermediate. The structures of these trapped products indicated that TXA2 possessed an oxane ring, which was a key structural feature.[7]

This elegant experimental design allowed for the structural characterization of a highly labile molecule and was instrumental in establishing the existence and structure of this compound A2.

The this compound Synthesis Pathway

The discovery of this compound A2 spurred research into its biosynthesis. It was established that TXA2 is derived from arachidonic acid through the action of the cyclooxygenase (COX) enzyme, which converts arachidonic acid to the prostaglandin endoperoxide PGH2.[1][2] The final and committing step in TXA2 synthesis is the conversion of PGH2 to TXA2, a reaction catalyzed by the enzyme This compound A synthase (TXAS) .[12][13]

Cloning and Characterization of this compound A Synthase

The purification and characterization of this compound A synthase were crucial steps in understanding its function and in developing targeted inhibitors. In 1985, Haurand and Ullrich reported the purification of this compound synthase from human platelets, identifying it as a cytochrome P-450 enzyme.[14] The molecular cloning of the cDNA for human platelet this compound A synthase was later reported in 1991, revealing a protein composed of 533 amino acids with a molecular weight of approximately 60.5 kDa.[13][15]

Experimental Protocol: Cloning of Human Platelet this compound A Synthase cDNA

-

Primer Design: Primers were synthesized based on the partial amino acid sequences of the purified human platelet this compound A synthase.

-

Polymerase Chain Reaction (PCR): Complementary DNA (cDNA) coding for the enzyme was amplified from a human platelet cDNA library using PCR.

-

Cloning and Sequencing: The amplified cDNA was cloned into a suitable vector (e.g., pBluescript SK II(-)) and its nucleotide sequence was determined.

-

Sequence Analysis: The deduced amino acid sequence was analyzed to determine the primary structure of the enzyme and its homology to other proteins, which revealed its relationship to the cytochrome P450 family.[15]

This compound Signaling: Receptors and Downstream Effects

This compound A2 exerts its biological effects by binding to specific cell surface receptors, known as this compound receptors (TP receptors).[2] These receptors belong to the G protein-coupled receptor (GPCR) superfamily.[16][17] The molecular cloning of the human this compound A2 receptor was a significant milestone, first reported in 1991 from a human placental cDNA library.[18] This work revealed a protein with the characteristic seven-transmembrane domains of a GPCR.[16] Further research identified two isoforms of the human TP receptor, TPα and TPβ, which arise from alternative splicing of a single gene.[19]

Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in both platelet aggregation and smooth muscle contraction.

-

G12/13 Pathway: Coupling to G12/13 activates the Rho/Rho-kinase pathway, which contributes to platelet shape change and vasoconstriction.

Quantitative Analysis in this compound Research

The development of specific agonists and antagonists for the TP receptor, as well as inhibitors of this compound synthase, has been crucial for dissecting the pharmacology of the this compound system. Quantitative in vitro assays have been instrumental in characterizing these compounds.

This compound Synthase Inhibitors

A number of imidazole-based compounds have been developed as selective inhibitors of this compound synthase. Their potency is typically determined by measuring their ability to inhibit the production of TXB2 in a suitable in vitro system, such as human platelet microsomes. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors.

| Compound | Common Name(s) | IC50 | Assay Conditions |

| Ro 22-3581 | 4'-(Imidazol-1-yl) acetophenone | 11 nM | Selective this compound (Tx) synthetase inhibitor |

| Ozagrel | OKY-046 | 11 nM | Inhibition of TXA2 synthase |

| Dazoxiben | UK-37248 | 765 µM | Inhibition of this compound B2 production in whole blood |

Data compiled from various sources, including Benchchem's comparative guide on imidazole-based this compound synthase inhibitors.[20]

This compound Receptor Ligands

Radioligand binding assays are the gold standard for determining the affinity of ligands for the TP receptor. These assays measure the binding of a radiolabeled ligand to the receptor in the presence and absence of unlabeled competing ligands. The dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for competing ligands are key quantitative measures of affinity.

Experimental Protocol: Radioligand Binding Assay for TP Receptors

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the TP receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548) and varying concentrations of the unlabeled test compound.

-

Separation: Receptor-bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

A study characterizing the cloned bovine TP receptor reported the following binding affinities:[21]

| Ligand | Ligand Type | Kd (nM) |

| SQ 29,548 | Antagonist | 12.6 ± 1.1 |

| U46619 | Agonist | 192.1 ± 58.9 |

Kd values were determined by specific displacement of [3H]SQ 29,548 in COS-7 cell membranes transfected with the bovine TP receptor cDNA.[21]

Clinical Relevance and Future Directions

The elucidation of the this compound pathway has had profound clinical implications. The understanding that aspirin (B1665792) irreversibly inhibits the COX enzyme, thereby blocking the production of this compound A2 in platelets for their entire lifespan, provided a clear mechanistic basis for its use as an antiplatelet agent in the prevention of cardiovascular events.[2]

Research in the field of this compound continues to evolve. The development of selective this compound synthase inhibitors and TP receptor antagonists has been an active area of drug discovery, with the aim of achieving more targeted antiplatelet effects with potentially fewer side effects than non-selective COX inhibitors. Furthermore, the role of this compound in other pathophysiological processes, including inflammation, cancer, and asthma, is an area of ongoing investigation.

Conclusion

The journey from the initial observation of a mysterious rabbit aorta contracting substance to the detailed molecular understanding of the this compound synthesis and signaling pathways is a testament to the power of systematic scientific inquiry. The foundational experiments that identified and characterized this compound A2, its synthase, and its receptors have not only illuminated a critical aspect of cardiovascular physiology but have also provided the basis for life-saving therapeutic interventions. As research continues to uncover the broader roles of this compound in health and disease, the legacy of this pioneering work will undoubtedly continue to inspire new discoveries and therapeutic innovations.

References

- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound A2 - Wikipedia [en.wikipedia.org]

- 3. The release of rabbit aorta contracting substance (RCS) from chopped lung and its antagonism by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Release of rabbit aorta contracting substance (RCS) and prostaglandins induced by chemical or mechanical stimulation of guinea-pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin endoperoxides IX. Characterization of rabbit aorta contracting substance (RCS) from guinea pig lung and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thromboxanes: a new group of biologically active compounds derived from prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 9. Synthesis and structure of the platelet aggregation factor this compound A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the formation and effects of this compound A2 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salvador Moncada - Wikipedia [en.wikipedia.org]

- 13. This compound-A synthase - Wikipedia [en.wikipedia.org]

- 14. Isolation and characterization of this compound synthase from human platelets as a cytochrome P-450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular cloning of human platelet this compound A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell signalling through this compound A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and the this compound receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound A2 signalling in humans: a 'Tail' of two receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound receptor - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. The bovine this compound A2 receptor: molecular cloning, expression, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Thromboxane in Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thromboxane A2 (TXA2) is a potent, yet highly unstable, eicosanoid that plays a pivotal role in hemostasis.[1][2] Synthesized predominantly by activated platelets, TXA2 functions as a critical amplification signal, inducing robust platelet aggregation and localized vasoconstriction, both essential processes for the formation of a stable hemostatic plug at sites of vascular injury.[1][3][4][5] Its powerful prothrombotic activities also implicate it in the pathophysiology of cardiovascular diseases, making the TXA2 pathway a primary target for antiplatelet therapies.[6][7] This guide provides an in-depth examination of the physiological functions of this compound, its signaling mechanisms, quantitative data from key experimental models, and detailed protocols for its study.

Biosynthesis and Mechanism of Action

This compound A2 is generated from arachidonic acid, which is liberated from the platelet membrane phospholipids (B1166683) by phospholipase A2 upon platelet activation.[5][8][9] The free arachidonic acid is then metabolized by the cyclooxygenase-1 (COX-1) enzyme to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[9][10][11][12] Finally, the enzyme this compound-A synthase converts PGH2 into the biologically active TXA2.[1][10][11]

Due to its extreme instability in aqueous solutions (half-life of ~30 seconds), TXA2 is rapidly hydrolyzed to its stable, biologically inactive metabolite, this compound B2 (TXB2).[7] Consequently, the measurement of TXB2 levels serves as a reliable proxy for TXA2 production.[2][9]

TXA2 exerts its effects by binding to the this compound-Prostanoid (TP) receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[5][8][13][14] In humans, platelets exclusively express the TP-alpha isoform of this receptor.[8][14]

This compound A2 Signaling Pathway

Upon binding of TXA2 to the TP receptor, a conformational change activates two principal families of heterotrimeric G proteins: Gq and G12/13.[13][14][15][16] This dual activation initiates downstream signaling cascades that culminate in platelet activation and vasoconstriction.

-

Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16] IP3 binds to its receptors on the dense tubular system, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[14] This cascade is crucial for platelet degranulation and the "inside-out" activation of integrin αIIbβ3.[16]

-

G12/13 Pathway: Activation of G12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[8][14] Activated RhoA promotes the phosphorylation of myosin light chain, an event that drives the change in platelet shape from a discoid to a spherical form with pseudopods, a critical step for aggregation.[8]

Quantitative Data on this compound Function

The physiological effects of this compound have been quantified in numerous in vitro and ex vivo studies. The stable TXA2 mimetic, U46619, is commonly used to elicit concentration-dependent responses.

Table 1: Quantitative Analysis of Platelet Aggregation

| Agonist | Parameter | Value | Cell Type/System | Reference(s) |

|---|---|---|---|---|

| U46619 | EC50 (Shape Change) | 0.035 ± 0.005 µM | Human Platelets | [4] |

| U46619 | EC50 (Serotonin Release) | 0.54 ± 0.13 µM | Human Platelets | [4] |

| U46619 | EC50 (Aggregation) | 1.31 ± 0.34 µM | Human Platelets | [4] |

| U46619 | EC50 (Aggregation, desensitized) | 826 ± 143 nM | Human Platelets | [17] |

| Arachidonic Acid | Threshold for Aggregation | 0.2 - 0.9 mM | Human Platelet-Rich Plasma |[18] |

Table 2: Quantitative Analysis of Vasoconstriction

| Agonist | Parameter | Value | Tissue | Reference(s) |

|---|---|---|---|---|

| U46619 | EC50 | 9.4 nM | Rat Thoracic Aorta (with endothelium) | [10] |

| U46619 | EC50 | 110 nM | Rat Thoracic Aorta (without endothelium) | [10] |

| U46619 | Log EC50 | -7.79 ± 0.16 M (16 nM) | Human Resistance Arteries |[19] |

Table 3: Effect of Aspirin on this compound B2 (TXB2) Levels

| Aspirin Dose | Parameter | Value | Sample Type | Reference(s) |

|---|---|---|---|---|

| 325 mg/day | Mean Serum TXB2 | 0.9 ± 1.2 ng/mL | Human Serum | [5] |

| 81 mg/day | Serum TXB2 | Significantly higher vs. 325 mg/day | Human Serum | [5] |

| 1300 mg/day | Serum TXB2 | Significantly lower vs. 325 mg/day | Human Serum | [5] |

| 75 mg/day | Serum TXB2 Inhibition | > 99% | Human Serum | [20] |

| N/A | Baseline Serum TXB2 | 31 - 680 ng/mL | Human Serum |[21] |

Key Experimental Protocols

Measurement of this compound B2 by Competitive ELISA

This assay quantifies the stable metabolite TXB2, providing an index of TXA2 synthesis and platelet COX-1 activity.[2][19]

Principle: This is a competitive immunoassay where TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on an antibody-coated microplate.[3][22] The resulting color development is inversely proportional to the amount of TXB2 in the sample.[22]

Methodology:

-

Sample Collection and Preparation:

-

Serum: Collect whole blood in a tube without anticoagulant. Allow to clot at 37°C for 60 minutes to ensure maximal thrombin-induced TXA2 production.[7] Centrifuge at 1000 x g for 15 minutes. Collect the supernatant (serum).[3][23]

-

Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 1000 x g for 15 minutes at 4°C.[3][23]

-

Store samples at -80°C if not used immediately.[3]

-

-

Assay Procedure (based on typical commercial kits):

-

Prepare a serial dilution of the TXB2 standard to generate a standard curve.[3]

-

Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.[2][3]

-

Add 50 µL of enzyme-conjugated TXB2 to each well.[3]

-

Incubate for 1-2 hours at room temperature (or as specified by the kit) with shaking.[2][3]

-

Wash the plate 4-5 times with wash buffer to remove unbound components.[2]

-

Add 100-150 µL of substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.[3][22]

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.[3]

-

Generate a standard curve by plotting the absorbance of each standard against its known concentration, typically using a four-parameter logistic (4-PL) curve fit.[23]

-

Determine the TXB2 concentration in the samples by interpolating their absorbance values from the standard curve.[3]

-

Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function by measuring the change in light transmission through a platelet suspension as aggregates form.[9][24]

Principle: Platelet-rich plasma (PRP) is turbid. When an agonist is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change is recorded over time.[24][25]

Methodology:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% or 3.8% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature.[25]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

-

-

Assay Procedure:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Incubate at 37°C for 1-3 minutes.[25]

-

Place the PPP cuvette in the aggregometer to set the 100% transmission baseline.

-

Place the PRP cuvette in the aggregometer to set the 0% transmission baseline.[24]

-

Add the agonist (e.g., 50 µL of arachidonic acid, final concentration ~0.5 mg/mL) to the PRP cuvette.[25]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.

-

-

Data Analysis:

-

The primary endpoint is the maximal aggregation (%), representing the maximum change in light transmission from the baseline.

-

References

- 1. Enhancement of α2-adrenoceptor-mediated vasoconstriction by the this compound-mimetic U46619 in the porcine isolated ear artery: role of the ERK–MAP kinase signal transduction cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborassays.com [arborassays.com]

- 3. benchchem.com [benchchem.com]

- 4. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspirin dosage and this compound synthesis in patients with vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TXAS-deleted mice exhibit normal thrombopoiesis, defective hemostasis, and resistance to arachidonate-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uh-ir.tdl.org [uh-ir.tdl.org]

- 13. G proteins of the G12 family are activated via this compound A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Desensitization of platelet this compound A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arachidonic Acid-induced Platelet Aggregation ex vivo in Patients with Acute Ischaemic Heart Disease [pubmed.ncbi.nlm.nih.gov]

- 19. reprocell.com [reprocell.com]

- 20. researchgate.net [researchgate.net]

- 21. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum this compound B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. interchim.fr [interchim.fr]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. coachrom.com [coachrom.com]

- 25. helena.com [helena.com]

An In-Depth Technical Guide to the Thromboxane Receptor Signaling Cascade in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling cascade initiated by the activation of thromboxane A2 (TXA2) receptors, also known as TP receptors, in vascular smooth muscle cells (VSMCs). Understanding this intricate network is crucial for the development of novel therapeutics targeting a range of cardiovascular diseases.

Core Signaling Pathways

This compound A2, a potent vasoconstrictor and platelet aggregator, exerts its effects on VSMCs through the activation of G protein-coupled TP receptors. This activation triggers a cascade of intracellular events that can be broadly categorized into three interconnected pathways: the Gq/11-PLC-IP3-Ca2+ pathway, the G12/13-RhoA-ROCK pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways ultimately converge to regulate VSMC contraction, proliferation, and migration.

Gq/11-PLC-IP3-Ca2+ Signaling Axis

Upon agonist binding, the TP receptor couples to the heterotrimeric G protein Gq/11, initiating the canonical phospholipase C (PLC) pathway.[1]

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLCβ.

-

Hydrolysis of PIP2: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca2+) into the cytosol.[2] This initial, rapid and transient increase in intracellular Ca2+ is a primary trigger for VSMC contraction.[2]

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated cytosolic Ca2+, activates protein kinase C (PKC).[3] PKC plays a multifaceted role in modulating downstream signaling events.

G12/13-RhoA-ROCK Signaling Axis

In parallel to the Gq/11 pathway, the TP receptor also couples to the G12/13 family of G proteins, which activates the RhoA/Rho-kinase (ROCK) signaling cascade. This pathway is a major contributor to the calcium sensitization of the contractile apparatus.

-

Activation of RhoA: The activated α-subunit of G12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA by promoting the exchange of GDP for GTP.

-

Activation of Rho-kinase (ROCK): GTP-bound RhoA activates its downstream effector, ROCK.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase activity of MLCP.[1]

-

Increased Myosin Light Chain (MLC) Phosphorylation: The inhibition of MLCP leads to a net increase in the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20), even at basal or moderately elevated Ca2+ levels.[1] This sustained MLC phosphorylation enhances and maintains VSMC contraction.

Mitogen-Activated Protein Kinase (MAPK) Pathway

TP receptor activation also leads to the stimulation of the MAPK cascade, which is primarily involved in regulating gene expression, cell growth, and proliferation.[4]

-

Upstream Activators: The activation of the MAPK pathway by TP receptors is complex and can involve multiple upstream mediators, including:

-

Protein Kinase C (PKC): Activated by DAG from the Gq/11 pathway.[5][6]

-

Ras/Raf: The small GTPase Ras and the serine/threonine kinase Raf are key components of the classical MAPK cascade.[7]

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: TP receptor signaling can lead to the transactivation of the EGFR, which then activates the MAPK pathway.[5][6] This transactivation can be mediated by Src family kinases.[6]

-

-

MAPK Cascade: These upstream signals converge on the core MAPK cascade, which typically involves the sequential phosphorylation and activation of Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[7]

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote VSMC hypertrophy and proliferation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound receptor signaling in vascular smooth muscle.

Table 1: Agonist and Antagonist Affinities and Potencies

| Compound | Parameter | Cell/Tissue Type | Value | Reference |

| U46619 | IC50 (agonist binding) | Cultured rat aortic smooth muscle cells | 10 ± 1 nM | [8] |

| U46619 | EC50 (free cytosolic Ca2+ increase) | Fura-2-loaded rat aortic smooth muscle cells | 49 ± 14 nM | [8] |

| U46619 | EC50 (IP3 accumulation) | Cultured rat aortic smooth muscle cells | 32 ± 4 nM | [8] |

| U46619 | EC50 (contraction) | Rat aortic rings | 28 ± 2 nM | [8] |

| U46619 | EC50 (contraction) | De-endothelialized rat caudal artery | ~50 nM | [1] |

| U46619 | EC50 (45Ca2+ efflux) | Cultured human vascular smooth muscle cells | 398 ± 26 nM | [5] |

Table 2: Downstream Signaling Events

| Event | Stimulus | Cell/Tissue Type | Observation | Reference |

| Cytoplasmic Acidification | U46619 | Cultured rat aortic smooth muscle cells | pH change from 7.06 ± 0.01 to 7.00 ± 0.02 | [8] |

| Ca2+ Release Attenuation | U46619 + PLC inhibitor | Cultured rat aortic smooth muscle cells | 53% attenuation | [8] |

| [Ca2+]i Increase | Carbocyclic this compound A2 (10⁻⁶ mol/L) | Rat aortic smooth muscle cells | ~2.5-fold increase above basal at 25 seconds | [6] |

| MAPK Activation (42-kD isoform) | U46619 and Carbocyclic this compound A2 | Rat aortic smooth muscle cells | Maximal stimulation at 5 minutes | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound receptor signaling are provided below.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 to measure changes in cytosolic free calcium in VSMCs.

Materials:

-

Vascular smooth muscle cells (primary culture or cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Physiological Saline Solution (PSS)

-

Agonist of interest (e.g., U46619)

-

Fluorescence imaging system with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Cell Preparation: Plate VSMCs on glass coverslips and grow to the desired confluency.

-

Fura-2 Loading: Incubate the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PSS to remove extracellular Fura-2 AM.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.

-

Baseline Measurement: Record the baseline fluorescence ratio (340/380) for a few minutes.

-

Agonist Stimulation: Add the agonist of interest to the perfusion solution and continue recording the fluorescence ratio.

-

Calibration: At the end of the experiment, calibrate the fluorescence signal by adding a calcium ionophore (e.g., ionomycin) in the presence of a high calcium concentration, followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios.

-

Data Analysis: Calculate the intracellular calcium concentration from the fluorescence ratio using the Grynkiewicz equation.[9]

Western Blotting for Phosphorylation of MLC and MYPT1

This protocol outlines the steps for detecting the phosphorylation status of Myosin Light Chain (MLC) and MYPT1 in VSMCs following agonist stimulation.

Materials:

-

Vascular smooth muscle cells

-

Agonist of interest (e.g., U46619)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-phospho-MYPT1, anti-total-MYPT1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat VSMCs with the agonist for the desired time. Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-MLC) to normalize for protein loading.

RhoA Activation Assay (Pull-down Assay)

This protocol describes a common method to measure the activation of the small GTPase RhoA.

Materials:

-

Vascular smooth muscle cells

-

Agonist of interest (e.g., U46619)

-

Lysis buffer

-

Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Wash buffer

-

SDS sample buffer

-

Anti-RhoA antibody

Procedure:

-

Cell Treatment and Lysis: Treat VSMCs with the agonist and lyse the cells.

-

Positive and Negative Controls: In separate aliquots of lysate, add GTPγS (to activate all RhoA) and GDP (to inactivate RhoA).

-

Pull-down: Add Rhotekin-RBD agarose beads to the lysates and incubate to allow the beads to bind to active (GTP-bound) RhoA.

-

Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS sample buffer and boil to elute the bound proteins.

-

Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.

References

- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of this compound and prostacyclin receptors elicits opposing effects on vascular smooth muscle cell growth and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of extracellular signal-regulated kinase cascades by alpha- and beta-isoforms of the human this compound A(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The this compound A2 receptor activates mitogen-activated protein kinase via protein kinase C-dependent Gi coupling and Src-dependent phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK1/2-dependent contractile protein expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

The Role of Thromboxane in the Inflammatory Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane A2 (TXA2), a potent yet unstable lipid mediator derived from arachidonic acid, plays a pivotal role in the complex orchestration of the inflammatory response. Primarily synthesized by activated platelets, as well as other immune and endothelial cells, TXA2 exerts its pro-inflammatory effects through the activation of the G-protein coupled this compound-prostanoid (TP) receptor. Its actions, including vasoconstriction, platelet aggregation, and modulation of immune cell function, position it as a key player in both acute and chronic inflammatory conditions. This guide provides a comprehensive technical overview of the role of this compound in inflammation, detailing its synthesis and signaling pathways, summarizing key quantitative data from experimental studies, and outlining methodologies for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to this compound and Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for healing, dysregulated inflammation can contribute to the pathogenesis of numerous diseases. Eicosanoids, a class of signaling lipids, are critical mediators of this process. Among them, this compound A2 (TXA2) is a major pro-inflammatory molecule.[1]

Produced from arachidonic acid via the cyclooxygenase (COX) pathway, TXA2 is known for its potent prothrombotic and vasoconstrictive properties.[2][3] However, its role extends far beyond hemostasis, significantly influencing various aspects of the inflammatory cascade. TXA2 is released from a variety of cells, including platelets, macrophages, neutrophils, and endothelial cells, and acts locally as an autocrine or paracrine mediator due to its short half-life of approximately 30 seconds in aqueous solution.[1][3] It is rapidly hydrolyzed to its stable, inactive metabolite, this compound B2 (TXB2), which can be measured to assess TXA2 production.[4]

This guide will delve into the multifaceted role of this compound in the inflammatory response, exploring its molecular mechanisms of action and its implications in inflammatory diseases.

This compound Synthesis and Signaling Pathways

Biosynthesis of this compound A2

The synthesis of TXA2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2. Finally, this compound synthase metabolizes PGH2 to TXA2.[1][4] Aspirin exerts its anti-inflammatory and anti-platelet effects by irreversibly inhibiting COX-1, thereby blocking the production of PGH2 and subsequently TXA2.[3]

This compound A2 Signaling

TXA2 mediates its effects by binding to the this compound-prostanoid (TP) receptor, a G-protein coupled receptor (GPCR).[5] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified.[4] Upon ligand binding, the TP receptor activates two primary G-protein signaling cascades:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for platelet activation and smooth muscle contraction.[6][7]

-

G12/G13 Pathway: Activation of G12/G13 stimulates the Rho guanine (B1146940) nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is involved in platelet shape change, cell migration, and the regulation of endothelial permeability.[6][8][9]

The interplay of these signaling pathways ultimately leads to the diverse cellular responses associated with TXA2 activity in inflammation.

Caption: this compound A2 signaling cascade.

Quantitative Data on this compound in Inflammation

The following tables summarize quantitative data from various studies investigating the role of this compound in inflammatory conditions.

| Condition | Sample Type | Analyte | Patient/Model Group | Control Group | Fold Change/Significance | Reference |

| Rheumatoid Arthritis | Serum | TXB2 | RA Patients | Healthy Controls | Significantly higher (p < 0.05) | [10] |

| Atherosclerosis | Urine | 11-dehydro-TXB2 | Patients with ASCVD | - | Associated with higher risk of MACE (p=0.043) | [11][12] |

| Ulcerative Colitis | Colonic Effluent | TXB2 | Active UC Patients | - | Ridogrel reduced TXB2 to 31% of basal levels (p < 0.01) | [13] |

| Atherosclerosis (ApoE-/- mice) | Urine | 11-dehydro-TXB2 | Female ApoE-/- mice | Male ApoE-/- mice | Significantly higher in females | [14] |

| Metabolic Syndrome | Urine | 11-dehydro-TXB2 | Males with MS | - | Elevated in two-thirds of patients | [15] |

Table 1: this compound Levels in Inflammatory Diseases

| Inhibitor | Model | Measured Parameter | Effect | Reference |

| Ridogrel (TXA2 synthase inhibitor) | Ulcerative Colitis Patients | Intracolonic TXB2 release | Reduced to 31% of basal levels (p < 0.01) | [13] |

| SQ 29,548 (TP receptor antagonist) | Ethanol-induced myocardial inflammation in mice | Myocardial collagen deposition | Attenuated increase in collagen | [16] |

| Aspirin | Healthy Volunteers | Serum TXB2 | Dose-dependent reduction | [17] |

Table 2: Effects of this compound Inhibitors on Inflammatory Markers

Key Experimental Protocols

Measurement of this compound B2 (TXB2) by ELISA

This protocol outlines the general steps for quantifying TXB2 levels in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

TXB2 ELISA Kit (commercially available)

-

Biological sample (serum, plasma, cell culture supernatant)

-

Microplate reader

-

Calibrated pipettes and tips

-

Deionized water

-

Wash buffer

-

Stop solution

Sample Preparation:

-

Serum: Collect whole blood without anticoagulant. Allow to clot for 30-120 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum.[18]

-

Plasma: Collect whole blood into tubes containing EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.[18]

-

Cell Culture Supernatant: Centrifuge the cell culture medium at 1000 x g for 15 minutes to remove cells.[3][18]

Assay Procedure (General): Always refer to the specific instructions provided with the ELISA kit.

-

Prepare all reagents, standards, and samples as directed in the kit manual.

-

Add 50 µL of standard or sample to each well.

-

Add 50 µL of HRP-conjugated TXB2 (Detection Reagent A) to each well. Incubate for 1 hour at 37°C.

-

Aspirate and wash the wells 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate solution (Detection Reagent B) to each well. Incubate for 15-30 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader. The concentration of TXB2 is inversely proportional to the optical density.[18][19]

Murine Model of LPS-Induced Systemic Inflammation

This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Syringes and needles

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Prepare a stock solution of LPS in sterile saline.

-

Induce inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg body weight).[20][21]

-

The control group receives an i.p. injection of sterile saline.

-

Monitor the mice for clinical signs of inflammation (lethargy, piloerection).

-

At a predetermined time point (e.g., 2, 6, or 24 hours post-injection), collect blood and/or tissues for analysis of inflammatory markers, including TXB2.[22][23]

Caption: Workflow for LPS-induced inflammation model.

Atherosclerosis Model in Apolipoprotein E-Knockout (ApoE-/-) Mice

This model is used to study the chronic inflammatory processes of atherosclerosis.

Materials:

-

ApoE-knockout (ApoE-/-) mice

-

High-fat diet (e.g., containing 1% cholesterol)

-

Standard rodent chow

Procedure:

-

Wean ApoE-/- mice onto a high-fat diet at approximately 8 weeks of age.[24][25]

-

A control group of ApoE-/- mice is maintained on a standard chow diet.

-

Maintain the mice on their respective diets for a specified period (e.g., 8-12 weeks) to allow for the development of atherosclerotic plaques.[14][26]

-

During and at the end of the study period, collect urine for the measurement of 11-dehydro-TXB2 and blood for lipid profiling and other inflammatory markers.

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and other relevant arteries for en face analysis of plaque area or histological analysis of plaque composition.[14]

Role of this compound in Immune Cells and Endothelium

Platelets

Activated platelets are a primary source of TXA2 during inflammation and thrombosis. TXA2 acts as a potent positive feedback mediator, amplifying platelet activation and aggregation at sites of vascular injury.[3]

Macrophages and Neutrophils

Macrophages and neutrophils are key innate immune cells that can also produce TXA2.[1] TXA2 can enhance the recruitment and activation of these cells, contributing to the amplification of the inflammatory response.

Endothelial Cells

The vascular endothelium is a critical regulator of inflammation. TXA2 can induce endothelial cell activation, leading to increased expression of adhesion molecules, enhanced vascular permeability, and the promotion of leukocyte adhesion and transmigration into inflamed tissues.[10]

Adaptive Immunity

Recent evidence suggests that TXA2 also plays a role in modulating adaptive immunity. It has been shown to negatively regulate the interaction between dendritic cells and T cells, thereby influencing the nature and magnitude of the T cell response.[27]

This compound in Inflammatory Diseases

Elevated levels of this compound have been implicated in a wide range of inflammatory diseases, including:

-

Atherosclerosis: TXA2 contributes to the chronic inflammation within atherosclerotic plaques, promoting platelet activation, vasoconstriction, and smooth muscle cell proliferation.[11][12]

-

Rheumatoid Arthritis: Increased TXA2 production is observed in the synovial fluid of patients with rheumatoid arthritis, where it is thought to contribute to joint inflammation and destruction.[10]

-

Asthma: TXA2 is a potent bronchoconstrictor and is involved in the airway inflammation characteristic of asthma.[1]

-

Inflammatory Bowel Disease: TXA2 may contribute to the mucosal inflammation and tissue damage seen in conditions like ulcerative colitis.[13]

Therapeutic Targeting of the this compound Pathway

Given its central role in inflammation and thrombosis, the this compound pathway is a major target for therapeutic intervention.

-

COX Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs), particularly aspirin, irreversibly inhibit COX-1, leading to a sustained reduction in TXA2 production by platelets.[3]

-

This compound Synthase Inhibitors: These drugs, such as ozagrel, specifically block the final step in TXA2 synthesis.[28]

-

TP Receptor Antagonists: These agents, like seratrodast (B26692) and ifetroban, directly block the binding of TXA2 to its receptor, thereby inhibiting its downstream effects.[28]

Conclusion

This compound A2 is a critical mediator of the inflammatory response, with multifaceted effects on platelets, immune cells, and the vasculature. Its involvement in a wide array of inflammatory diseases underscores its importance as a therapeutic target. A thorough understanding of its synthesis, signaling, and pathophysiological roles, as detailed in this guide, is essential for the development of novel and more effective anti-inflammatory therapies. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers dedicated to unraveling the complexities of inflammation and developing next-generation treatments.

References

- 1. TXA2 attenuates allergic lung inflammation through regulation of Th2, Th9, and Treg differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. file.elabscience.com [file.elabscience.com]

- 4. This compound A2 - Wikipedia [en.wikipedia.org]

- 5. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Cellular activation by this compound A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho GTPase Signaling in Platelet Regulation and Implication for Antiplatelet Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of role of this compound A2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound synthase inhibition on in vivo release of inflammatory mediators in chronic ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. INCREASED AORTIC ATHEROSCLEROTIC PLAQUE DEVELOPMENT IN FEMALE APOLIPOPROTEIN E-NULL MICE IS ASSOCIATED WITH ELEVATED this compound A2 AND DECREASED PROSTACYCLIN PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Blockade of this compound A2 signaling attenuates ethanol-induced myocardial inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of non-steroidal anti-inflammatory drugs on the in vivo synthesis of this compound and prostacyclin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. cloud-clone.com [cloud-clone.com]

- 20. benchchem.com [benchchem.com]

- 21. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]

- 22. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cyagen.com [cyagen.com]

- 25. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. This compound synthase inhibitors and this compound A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Effects of Thromboxane A2 Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1][2] Encoded by the TBXA2R gene in humans, the TP receptor is activated by its primary ligand, this compound A2, as well as other agonists like prostaglandin (B15479496) H2 (PGH2) and certain isoprostanes.[1][3][4] Two main isoforms, TPα and TPβ, arise from alternative splicing of the same gene and differ in their C-terminal cytoplasmic tails, leading to some distinct signaling capabilities.[1][5] This guide provides an in-depth exploration of the downstream signaling cascades initiated by TP receptor activation, its diverse biological consequences, and the experimental methodologies employed to investigate these effects.

Signaling Pathways of TP Receptor Activation

TP receptor activation triggers a complex network of intracellular signaling pathways, primarily through its coupling to various heterotrimeric G proteins. The principal signaling axes include the Gq/Phospholipase C, G12/G13/Rho, and to a lesser extent, Gs and Gi pathways.[3][6]

Gq/Phospholipase C (PLC) Pathway

Upon agonist binding, both TPα and TPβ isoforms couple to G proteins of the Gq family (Gαq, Gα11, Gα15, Gα16).[3][7] This activation of Gq leads to the stimulation of phospholipase C (PLCβ).[5][8] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating cellular processes like smooth muscle contraction, platelet aggregation, and gene expression.[3]

G12/G13/Rho Pathway

TP receptors also couple to G proteins of the G12/G13 family, which subsequently activate the small GTPase Rho.[3][6][10] The activation of Rho involves the exchange of GDP for GTP, a process facilitated by Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[10] Activated RhoA then stimulates its downstream effector, Rho-associated kinase (ROCK).[10][11] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and promoting actin-myosin-driven cellular contraction.[9][10] This pathway is crucial for processes such as vasoconstriction, platelet shape change, and cell migration.[8][12]

Gs and Gi Pathways

The two isoforms of the TP receptor exhibit differential coupling to Gs and Gi proteins. The TPα isoform has been shown to couple to Gs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] Conversely, the TPβ isoform can couple to Gi, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.[3] This differential coupling adds another layer of complexity to the cellular responses mediated by TP receptor activation.

Physiological and Pathophysiological Roles

The downstream effects of TP receptor activation are implicated in a wide array of physiological and disease states.

Cardiovascular System

In the cardiovascular system, TP receptor activation is a potent mediator of vasoconstriction and platelet aggregation, contributing to hemostasis and thrombosis.[1][4] However, dysregulation of this pathway is a key factor in the pathogenesis of cardiovascular diseases such as myocardial infarction, stroke, and atherosclerosis.[1][8] Increased expression of TP receptors has been observed in atherosclerotic lesions.[8] Furthermore, TP receptor activation contributes to hypertension, particularly in models of angiotensin II-induced hypertension, and promotes vascular remodeling.[13]

Immune System and Inflammation

TP receptor activation modulates immune responses and inflammation. It can induce pro-inflammatory responses in vascular endothelial cells, such as the increased expression of adhesion molecules.[3] It also plays a role in the apoptosis of lymphocytes and can influence the migration and function of T cells and dendritic cells.[3]

Cancer

A growing body of evidence implicates the TP receptor signaling pathway in cancer progression.[2][5] Activation of TP receptors has been shown to stimulate tumor cell proliferation, migration, invasion, and metastasis in various cancers, including prostate, breast, lung, and colon cancer.[3] The TPβ isoform, in particular, has been linked to increased growth and invasiveness in bladder cancer.[5] TP receptor signaling can also influence the tumor microenvironment by modulating angiogenesis.[4][5]

Quantitative Data on TP Receptor Downstream Effects

| Parameter | Agonist/Antagonist | Cell Type/System | Observed Effect | Quantitative Value | Reference |

| IC50 | S18886 (antagonist) | Human TP receptor expressing cells | Inhibition of I-BOP-induced IP1 production | 5.4 nM | [14] |

| IC50 | S18886 (antagonist) | Mouse TP receptor expressing cells | Inhibition of I-BOP-induced IP1 production | 1.2 nM | [14] |

| Kd | [3H]-SQ29,548 (antagonist) | Human TP receptor expressing cells | Receptor Binding | 40 nM | [14] |

| Kd | [3H]-SQ29,548 (antagonist) | Mouse TP receptor expressing cells | Receptor Binding | 15 nM | [14] |

| Migration Inhibition | TP stimulation | Endothelial cells | Reduction in spontaneous migration | 58% | [5] |

| Capillary Formation Inhibition | TP stimulation | Endothelial cells (in vitro) | Reduction in capillary formation | 85% | [5] |

Experimental Protocols

A variety of experimental techniques are employed to elucidate the downstream effects of TP receptor activation.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following TP receptor activation via the Gq/PLC pathway.

Methodology:

-

Cell Culture: Culture cells expressing TP receptors (e.g., platelets, vascular smooth muscle cells, or transfected cell lines like HEK293) in appropriate media.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Hydrolysis: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.

-

Stimulation: Add a TP receptor agonist (e.g., U46619 or I-BOP) to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.

RhoA Activation Assay (Rhotekin Pulldown Assay)

Objective: To specifically pull down and quantify the active, GTP-bound form of RhoA following TP receptor stimulation.

Methodology:

-

Cell Lysis: After stimulating cells with a TP agonist, lyse the cells in a buffer containing inhibitors of GTPase activity.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Pulldown: Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, which is immobilized on glutathione-agarose beads. The RBD of Rhotekin specifically binds to GTP-bound RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA.

MAPK Activation Assay (Western Blotting)

Objective: To detect the activation of MAPKs (e.g., ERK1/2, p38) by assessing their phosphorylation status.

Methodology:

-

Cell Treatment: Treat cells with a TP receptor agonist for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Total Protein Control: Strip the membrane and re-probe with an antibody that recognizes the total amount of the MAPK, regardless of its phosphorylation state, to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Drug Development and Therapeutic Implications

The central role of TP receptor signaling in thrombosis and cardiovascular disease has made it an attractive target for drug development.[15][16] TP receptor antagonists block the downstream effects of not only TXA2 but also other agonists like PGH2 and isoprostanes, which are not inhibited by aspirin.[15] Several TP receptor antagonists, such as Seratrodast, Terutroban, and Ifetroban, have been developed and investigated for the treatment of conditions like asthma, thrombosis, hypertension, and kidney failure.[3] Dual-action drugs that combine TP receptor antagonism with this compound synthase inhibition are also in development.[3] The involvement of TP receptor signaling in cancer progression suggests that targeting this pathway may also hold promise as an adjunct therapy in oncology.[12]

References

- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound receptor - Wikipedia [en.wikipedia.org]

- 4. Impact of vascular this compound prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | this compound signalling through TP receptor [reactome.org]

- 7. New Insights into Structural Determinants for Prostanoid this compound A2 Receptor- and Prostacyclin Receptor-G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and the this compound receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound A2 Receptor Activates a Rho-associated Kinase/LKB1/PTEN Pathway to Attenuate Endothelium Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Brain-Penetrant Tetrahydronaphthalene this compound A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thromboxane's Contribution to Innate Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction